molecular formula C18H19N5 B1469643 N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine CAS No. 1446506-78-0

N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B1469643
CAS No.: 1446506-78-0
M. Wt: 305.4 g/mol
InChI Key: WVHMNCOFPWFUMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C18H19N5 . Its molecular weight is 305.4 g/mol . The compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of an isopropyl group attached to the nitrogen atom of a 1,3,5-triazine ring, which is further substituted with two phenyl groups . For a detailed molecular structure, it is recommended to refer to specific databases or resources .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not mentioned in the search results. Triazines are known to participate in various chemical reactions, but the exact reactions would depend on the specific conditions and reactants .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 305.4 g/mol and a molecular formula of C18H19N5 .

Scientific Research Applications

Environmental Interaction and Herbicide Analysis

Studies have highlighted the interaction mechanisms of triazine derivatives (similar to N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine) with environmental components. For instance, the sorption of atrazine by soil humic substances has been investigated to understand the environmental fate of triazine herbicides. This research demonstrated that hydroxyatrazine forms electron-transfer complexes with humic substances, which may explain the strong adsorption by humic acids, highlighting the compound's environmental relevance (Martin-Neto et al., 2001).

Material Science and Chemical Synthesis

In material science, the application of triazine derivatives for enhancing the flame retardancy of polypropylene composites has been explored. Triazine derivatives have been synthesized and used as charring agents in intumescent flame-retardant systems, showing significant improvements in the flame retardancy of polypropylene (Aldalbahi et al., 2020).

Organic Chemistry and Synthesis

Organic chemistry research has leveraged the structural properties of triazine derivatives for various syntheses and chemical studies. For instance, novel thermally stable and organosoluble aromatic polyamides incorporating phenyl-1,3,5-triazine moieties have been synthesized. These materials exhibit excellent thermal stabilities and mechanical properties, making them suitable for high-performance applications (Yu et al., 2012).

Molecular Structure and Spectroscopy

The molecular structure and vibrational spectroscopy of triazine derivatives have been extensively studied to understand their chemical behavior and properties. Research involving the spectroscopic analysis and molecular structure determination of triazine derivatives has provided insights into their electronic and photophysical properties, contributing to a deeper understanding of their chemical characteristics and potential applications (Kavipriya et al., 2015).

Safety and Hazards

The specific safety and hazards associated with N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine are not mentioned in the search results. It is recommended to handle the compound with appropriate safety measures and refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future directions for the use and study of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine are not specified in the search results. The compound is used for research purposes , and its future applications would depend on the outcomes of such research.

Properties

IUPAC Name

4-N,6-diphenyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5/c1-13(2)19-17-21-16(14-9-5-3-6-10-14)22-18(23-17)20-15-11-7-4-8-12-15/h3-13H,1-2H3,(H2,19,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHMNCOFPWFUMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)NC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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